3-(Perfluorobutyl)-2-hydroxypropyl methacrylate
Overview
Description
3-(Perfluorobutyl)-2-hydroxypropyl methacrylate is a specialized fluorinated monomer known for its unique properties, including high thermal and chemical stability, hydrophobicity, and oleophobicity. These characteristics make it valuable in various industrial and scientific applications, particularly in the fields of polymer chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Perfluorobutyl)-2-hydroxypropyl methacrylate typically involves the esterification of 3-(perfluorobutyl)-2-hydroxypropyl alcohol with methacrylic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced techniques such as microreactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
3-(Perfluorobutyl)-2-hydroxypropyl methacrylate can undergo various chemical reactions, including:
Polymerization: It can be polymerized to form homopolymers or copolymers with other monomers.
Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers.
Addition: The methacrylate group can undergo addition reactions with nucleophiles.
Common Reagents and Conditions
Polymerization: Initiated by free radicals, UV light, or heat in the presence of initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN).
Substitution: Catalyzed by acids or bases, depending on the desired product.
Addition: Typically requires nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Polymers: Used in coatings, adhesives, and sealants.
Esters and Ethers: Utilized in various chemical formulations and applications.
Scientific Research Applications
3-(Perfluorobutyl)-2-hydroxypropyl methacrylate has a wide range of applications in scientific research, including:
Polymer Chemistry: Used to synthesize fluorinated polymers with unique surface properties.
Biomedicine: Incorporated into drug delivery systems and medical devices due to its biocompatibility and stability.
Materials Science: Employed in the development of advanced materials with enhanced durability and resistance to harsh environments.
Mechanism of Action
The unique properties of 3-(Perfluorobutyl)-2-hydroxypropyl methacrylate are primarily due to the presence of the perfluorobutyl group, which imparts hydrophobicity and oleophobicity. The methacrylate group allows for polymerization, enabling the formation of various polymeric structures. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s interactions with other molecules and surfaces .
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate
- Perfluorooctyl methacrylate
- Perfluorodecyl methacrylate
Uniqueness
Compared to similar compounds, 3-(Perfluorobutyl)-2-hydroxypropyl methacrylate offers a balance of hydrophobicity and reactivity due to its shorter perfluorobutyl chain and the presence of a hydroxyl group. This makes it particularly suitable for applications requiring both surface activity and chemical versatility .
Properties
IUPAC Name |
(4,4,5,5,6,6,7,7,7-nonafluoro-2-hydroxyheptyl) 2-methylprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F9O3/c1-5(2)7(22)23-4-6(21)3-8(12,13)9(14,15)10(16,17)11(18,19)20/h6,21H,1,3-4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCTGGJURYOEMFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC(CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F9O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381270 | |
Record name | 4,4,5,5,6,6,7,7,7-Nonafluoro-2-hydroxyheptyl 2-methylprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36915-03-4 | |
Record name | 4,4,5,5,6,6,7,7,7-Nonafluoro-2-hydroxyheptyl 2-methylprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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